依普洛伐他汀羟酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

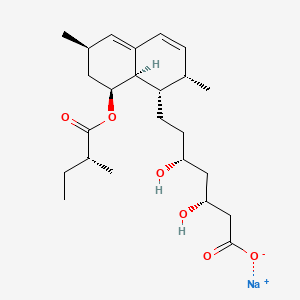

Epi Lovastatin Hydroxy Acid Sodium Salt is a compound with the molecular formula C24 H37 O6 . Na and a molecular weight of 444.537 . It is a potent and competitive inhibitor of HMG-CoA reductase , an enzyme that plays a crucial role in the synthesis of cholesterol .

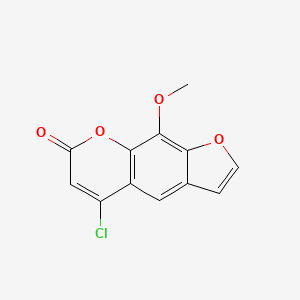

Molecular Structure Analysis

The molecular structure of Epi Lovastatin Hydroxy Acid Sodium Salt is represented by the formula C24 H37 O6 . Na . More detailed structural information or a visual representation of the molecule was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Epi Lovastatin Hydroxy Acid Sodium Salt are not fully detailed in the search results. The compound has a molecular weight of 444.537 . More specific properties such as density, boiling point, and solubility were not found in the search results.科学研究应用

高脂血症治疗

依普洛伐他汀羟酸钠盐,与其他他汀类药物一样,在高脂血症治疗中发挥着关键作用 . 高脂血症是一种以血液循环中极低密度脂蛋白、低密度脂蛋白、中密度脂蛋白、甘油三酯和胆固醇含量显着升高为特征的疾病 . 他汀类药物属于HMG-CoA还原酶抑制剂,是预防高脂血症的首选药物,特别是对于心血管疾病风险较高的人群 .

心血管疾病预防

他汀类药物是减少心血管疾病相关发病率和死亡率最常用的药物之一 . 他汀类药物的主要治疗作用是通过抑制3-羟基-3-甲基戊二酰辅酶A(HMG-CoA)还原酶来降低循环中的动脉粥样硬化脂蛋白 . 该酶催化HMG-CoA转化为甲羟戊酸,它是胆固醇生物合成中的一个关键中间体 .

纳米药物载体

近年来,纳米药物载体在高脂血症治疗中用于他汀类药物的治疗 . 这些纳米制剂可以增强他汀类药物的递送和疗效,为改善高脂血症治疗提供了一种有希望的途径 .

内皮功能改善

除了降脂作用外,他汀类药物还可以改善内皮功能 . 这对于维持血管健康和预防动脉粥样硬化(心血管疾病的主要危险因素)的发展至关重要

作用机制

Target of Action

Epi Lovastatin Hydroxy Acid Sodium Salt, also known as Mevinolinic acid sodium, is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is involved in the endogenous production of cholesterol in the liver .

Mode of Action

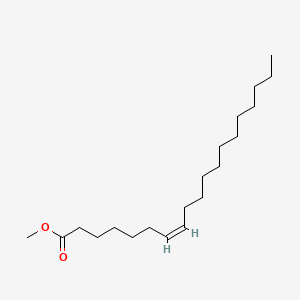

The compound is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid . It acts as a strong inhibitor of HMG-CoA reductase, a hepatic microsomal enzyme that catalyzes the conversion of HMG-CoA to mevalonate . This is an early and rate-limiting step in cholesterol biosynthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Epi Lovastatin Hydroxy Acid Sodium Salt leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in the lowering of LDL cholesterol levels, which is beneficial for the prevention of cardiovascular disease .

Pharmacokinetics

The major active metabolites present in human plasma are the β-hydroxy acid of lovastatin and its derivatives . The uptake of lovastatin by the liver is enhanced by the activity of OATP1B1 .

Result of Action

The primary result of the action of Epi Lovastatin Hydroxy Acid Sodium Salt is the reduction of LDL cholesterol levels . This leads to a decreased risk of cardiovascular disease and associated conditions, including myocardial infarction and stroke . The use of statins, such as this compound, has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

生化分析

Biochemical Properties

Epi Lovastatin Hydroxy Acid Sodium Salt interacts with various enzymes and proteins in the body. It is a potent competitive inhibitor of HMG-CoA reductase , a key enzyme in the mevalonate pathway that is responsible for the biosynthesis of cholesterol . The inhibition of this enzyme leads to a decrease in cholesterol synthesis, thereby reducing the levels of low-density lipoprotein (LDL) cholesterol in the body .

Cellular Effects

Epi Lovastatin Hydroxy Acid Sodium Salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting HMG-CoA reductase, it reduces the production of mevalonate, a precursor for several important biomolecules. This can lead to changes in the expression of certain genes and the functioning of various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Epi Lovastatin Hydroxy Acid Sodium Salt involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . The inhibition of this pathway reduces the production of cholesterol and other downstream products, leading to a decrease in LDL cholesterol levels .

Temporal Effects in Laboratory Settings

The effects of Epi Lovastatin Hydroxy Acid Sodium Salt can change over time in laboratory settings. While specific data on this compound is limited, studies on Lovastatin have shown that it can induce changes in mitochondrial function, leading to increased production of reactive oxygen species over time

Dosage Effects in Animal Models

The effects of Epi Lovastatin Hydroxy Acid Sodium Salt can vary with different dosages in animal models. High dosages can lead to toxic or adverse effects .

Metabolic Pathways

Epi Lovastatin Hydroxy Acid Sodium Salt is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, it affects the production of mevalonate and downstream metabolites, impacting metabolic flux and metabolite levels .

Transport and Distribution

Lovastatin, from which this compound is derived, is known to cross the blood-brain barrier and placenta . It is also highly bound to plasma proteins due to its lipophilicity .

Subcellular Localization

Given its role as an inhibitor of HMG-CoA reductase, it is likely to be found in the cytoplasm where this enzyme is located

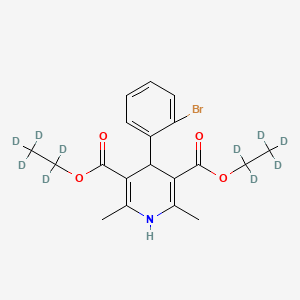

属性

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2R)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZBFUBRYYVRQJ-UWDHSZNSSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747696 |

Source

|

| Record name | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-{[(2R)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101400-30-0 |

Source

|

| Record name | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-{[(2R)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8](/img/structure/B590079.png)

![(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine](/img/structure/B590081.png)